(4-Methylpiperidin-1-yl)acetonitrile chemical properties
(4-Methylpiperidin-1-yl)acetonitrile chemical properties
An In-Depth Technical Guide to (4-Methylpiperidin-1-yl)acetonitrile: Properties, Synthesis, and Applications
Introduction
(4-Methylpiperidin-1-yl)acetonitrile is a heterocyclic organic compound featuring a saturated six-membered nitrogen-containing ring (4-methylpiperidine) and a nitrile functional group. This unique combination of a tertiary amine and a reactive nitrile moiety makes it a valuable and versatile intermediate in organic synthesis. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Consequently, functionalized piperidines like (4-Methylpiperidin-1-yl)acetonitrile serve as crucial building blocks for the construction of more complex molecular architectures in drug discovery programs.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (4-Methylpiperidin-1-yl)acetonitrile, intended for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The core physical and identifying properties of (4-Methylpiperidin-1-yl)acetonitrile are summarized below. Spectroscopic data, while not extensively published, can be reliably predicted based on its structure and principles of spectroscopy.
Core Properties
| Property | Value | Reference / Source |
| IUPAC Name | (4-Methylpiperidin-1-yl)acetonitrile | N/A |
| CAS Number | 847574-01-0 | [3] |
| Molecular Formula | C₈H₁₄N₂ | Calculated |
| Molecular Weight | 138.21 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| SMILES | CC1CCN(CC#N)CC1 | [4] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (4-Methylpiperidin-1-yl)acetonitrile.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (doublet, ~0.9-1.0 ppm), piperidine ring protons (complex multiplets, ~1.2-3.0 ppm), and the key singlet for the methylene bridge (-CH₂CN) adjacent to the nitrogen and nitrile (~3.5-3.7 ppm). |
| ¹³C NMR | Resonances for the methyl carbon (~22 ppm), piperidine ring carbons (~30-55 ppm), the methylene bridge carbon (-CH₂CN, ~40-45 ppm), and the characteristic nitrile carbon (-C≡N, ~115-120 ppm). |
| Infrared (IR) | A sharp, medium-intensity absorption band in the range of 2200-2260 cm⁻¹ characteristic of the C≡N stretch. C-H stretching bands will appear just below 3000 cm⁻¹. |
| Mass Spec. (MS) | The molecular ion peak (M⁺) at m/z = 138. A prominent fragment would likely correspond to the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the piperidine ring. |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing α-aminonitriles like (4-Methylpiperidin-1-yl)acetonitrile is a variation of the Strecker synthesis.[5][6] This one-pot, three-component reaction is highly efficient and involves the condensation of an amine, an aldehyde (or ketone), and a cyanide source.[7][8]
Synthetic Pathway: A Strecker-Type Reaction
The synthesis involves the reaction of 4-methylpiperidine, formaldehyde, and a cyanide salt (e.g., potassium cyanide or sodium cyanide). The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently attacked by the cyanide nucleophile.[9][10]
Caption: Synthesis via a Strecker-type reaction.
Reaction Mechanism
The mechanism involves two primary stages: the formation of the N,N-disubstituted iminium ion followed by nucleophilic attack.
-
Iminium Ion Formation : The nucleophilic nitrogen of 4-methylpiperidine attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration, often acid-catalyzed, leads to the formation of the highly reactive 4-methyl-1-methylenepiperidin-1-ium intermediate.[10]
-
Cyanide Addition : The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the final (4-Methylpiperidin-1-yl)acetonitrile product.[10][11]
Caption: Mechanistic workflow for the synthesis.
Experimental Protocol
This is a representative protocol based on established procedures for Strecker-type reactions. Appropriate safety precautions must be taken, especially when handling cyanide salts.
-
Reaction Setup : To a stirred solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of water and methanol at 0-5 °C, add formaldehyde (1.1 eq, typically as a 37% aqueous solution).
-
pH Adjustment : Adjust the pH of the mixture to be slightly acidic (pH 5-6) using an acid like HCl to facilitate iminium ion formation.
-
Cyanide Addition : Slowly add a solution of potassium cyanide (1.1 eq) in water, ensuring the temperature remains below 10 °C. Caution: KCN is highly toxic. This step must be performed in a well-ventilated fume hood.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation : Once the reaction is complete, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (4-Methylpiperidin-1-yl)acetonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic value of (4-Methylpiperidin-1-yl)acetonitrile lies in the reactivity of its nitrile group, which serves as a versatile precursor to other important functional groups.
-
Hydrolysis to Carboxylic Acid : Under acidic or basic conditions, the nitrile group can be hydrolyzed to form (4-methylpiperidin-1-yl)acetic acid, a valuable building block for amide coupling reactions.[9][11]
-
Reduction to Primary Amine : The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding diamine, 2-(4-methylpiperidin-1-yl)ethan-1-amine. This product is useful for introducing a flexible two-carbon linker with a primary amine.
Caption: Key transformations of the nitrile group.
Applications in Research and Drug Development
(4-Methylpiperidin-1-yl)acetonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. Its utility is primarily driven by the prevalence of the piperidine motif in pharmaceuticals.[1]
-
Scaffold for Medicinal Chemistry : The piperidine ring is a common core structure in drugs targeting the central nervous system (CNS), among other therapeutic areas. This compound provides a pre-formed piperidine ring that can be elaborated upon.
-
Introduction of a Carboxylic Acid or Amine Moiety : As detailed in the reactivity section, the cyanomethyl group (-CH₂CN) is a masked version of a carboxymethyl (-CH₂COOH) or an aminoethyl (-CH₂CH₂NH₂) group. This allows medicinal chemists to introduce these functionalities at a later stage of a synthetic sequence, which can be advantageous for managing protecting groups and improving overall yields.
-
Fragment-Based Drug Design : In fragment-based approaches, small molecules like this can be used to probe binding pockets of biological targets, with the nitrile group providing a vector for growing the fragment into a more potent lead compound.
Safety and Handling
(4-Methylpiperidin-1-yl)acetonitrile should be handled with care, recognizing the potential hazards associated with both the nitrile functionality and the tertiary amine.
-
Toxicity : Organic nitriles are potentially toxic as they can be metabolized in the body to release cyanide.[12] Inhalation, ingestion, and skin contact should be avoided. Symptoms of exposure may be delayed and can include headache, dizziness, nausea, and in severe cases, respiratory distress.[13][14]
-
Handling : All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains.
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